molecular formula C16H17N3O3 B2691969 N-(benzo[d][1,3]dioxol-5-ylmethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide CAS No. 2034450-73-0

N-(benzo[d][1,3]dioxol-5-ylmethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide

Cat. No.: B2691969
CAS No.: 2034450-73-0
M. Wt: 299.33
InChI Key: JELLNDLCWPCIML-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of imidazoles, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(benzo[d][1,3]dioxol-5-ylmethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole moiety. This can be achieved through the cyclization of catechol derivatives under acidic conditions. Subsequent steps may include the formation of the imidazole ring through a condensation reaction with a suitable amine and a carboxylic acid derivative.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and the desired purity of the final product. Catalysts and solvents are carefully selected to optimize the reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of various substituted imidazoles.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its imidazole ring is particularly useful in the design of new pharmaceuticals and agrochemicals.

Biology: The biological applications of this compound are vast. It has been studied for its potential antitumor, antimicrobial, and anti-inflammatory properties. Research has shown that derivatives of this compound can inhibit the growth of various cancer cell lines and bacterial strains.

Medicine: In the medical field, this compound is explored for its therapeutic potential. It has been investigated for use in the treatment of diseases such as cancer, infections, and inflammatory conditions. Its ability to modulate biological pathways makes it a valuable candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of materials with specific properties. Its chemical stability and reactivity make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism by which N-(benzo[d][1,3]dioxol-5-ylmethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide exerts its effects involves interactions with molecular targets and pathways. The imidazole ring can bind to enzymes and receptors, modulating their activity. This can lead to the inhibition of specific biochemical processes, such as cell proliferation or microbial growth.

Comparison with Similar Compounds

  • Imidazole derivatives: These compounds share the imidazole ring structure and are used in similar applications.

  • Benzo[d][1,3]dioxole derivatives: These compounds contain the benzo[d][1,3]dioxole moiety and are known for their biological activities.

Uniqueness: N-(benzo[d][1,3]dioxol-5-ylmethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its ability to interact with multiple targets and pathways makes it a versatile compound with broad applications.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c20-16(11-2-3-12-13(6-11)19-8-18-12)17-7-10-1-4-14-15(5-10)22-9-21-14/h1,4-5,8,11H,2-3,6-7,9H2,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JELLNDLCWPCIML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1C(=O)NCC3=CC4=C(C=C3)OCO4)NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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